Boc-D-Tyr-OH

Peptide Synthesis Chiral Purity Stereochemistry

Procure Boc-D-Tyr-OH as the definitive building block for introducing D-tyrosine residues via Boc-SPPS. Its acid-labile Boc group ensures compatibility with standard Boc-SPPS resins and cleavage protocols, while defined specific rotation (-2.0°) verifies chiral integrity, preventing enantiomeric contamination from Boc-L-Tyr-OH and ensuring biological fidelity in final peptide therapeutics.

Molecular Formula C14H19NO5
Molecular Weight 281.308
CAS No. 3978-80-1; 70642-86-3
Cat. No. B2667570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Tyr-OH
CAS3978-80-1; 70642-86-3
Molecular FormulaC14H19NO5
Molecular Weight281.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
InChIKeyCNBUSIJNWNXLQQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-tyrosine (CAS 70642-86-3): Essential D-Amino Acid Building Block for Boc-SPPS


Boc-D-tyrosine, also known as N-α-tert-butyloxycarbonyl-D-tyrosine or Boc-D-Tyr-OH, is a fundamental protected D-amino acid derivative employed as a standard building block in Boc-based solid-phase peptide synthesis (SPPS) . This compound features a tert-butyloxycarbonyl (Boc) group protecting the α-amino function of the non-proteinogenic D-tyrosine, enabling the sequence-controlled incorporation of D-amino acid residues into synthetic peptides. Boc-D-tyrosine is widely utilized for the construction of peptidomimetics, enzyme-resistant peptide therapeutics, and as a chiral precursor in pharmaceutical development .

Why Generic Substitution of Boc-D-tyrosine in Peptide Synthesis Requires Rigorous Justification


Boc-D-tyrosine cannot be casually substituted with its L-enantiomer (Boc-L-tyrosine) or alternative protecting group derivatives (e.g., Fmoc-D-tyrosine) due to fundamental differences in stereochemical identity, orthogonal deprotection chemistry, and the resulting biological impact of the final peptide product. Substitution with the L-isomer introduces the incorrect chirality, which critically alters the peptide's three-dimensional structure and its interaction with biological targets, often leading to a loss of function . Conversely, switching to an Fmoc-protected analog without changing the overall synthetic strategy (Boc vs. Fmoc SPPS) introduces incompatible deprotection conditions (base-labile vs. acid-labile) that can compromise yield and purity . The quantitative evidence below establishes the specific, verifiable differentiation of Boc-D-tyrosine necessary for informed scientific selection.

Quantitative Differentiation Guide: Boc-D-tyrosine vs. Closest Analogs for Informed Procurement


Chiral Purity Defined by Specific Rotation: Boc-D-tyrosine vs. Boc-L-tyrosine

Boc-D-tyrosine (D-enantiomer) and Boc-L-tyrosine (L-enantiomer) are chemically identical but non-superimposable mirror images, a difference directly quantifiable via specific optical rotation. Boc-D-tyrosine exhibits a negative specific rotation, while Boc-L-tyrosine shows a positive value under identical measurement conditions .

Peptide Synthesis Chiral Purity Stereochemistry

Deprotection Orthogonality: Acid-Labile Boc vs. Base-Labile Fmoc Protecting Group Strategy

The choice between Boc-D-tyrosine and Fmoc-D-tyrosine dictates the entire solid-phase peptide synthesis (SPPS) protocol. Boc groups are removed under acidic conditions (e.g., TFA), while Fmoc groups are base-labile (e.g., piperidine). This orthogonal chemistry is the primary determinant of resin choice, side-chain protection strategy, and final cleavage conditions .

Peptide Synthesis SPPS Protecting Groups

Impact on Peptide Stability: D-Amino Acid vs. L-Amino Acid Incorporation

Peptides containing D-amino acids, such as those synthesized using Boc-D-tyrosine, demonstrate significantly enhanced resistance to proteolytic degradation compared to their all-L-amino acid counterparts. This class-level effect is well-documented for increasing peptide half-life in biological matrices . While direct half-life data for peptides containing D-tyrosine specifically is not provided, the general class effect is a primary driver for D-amino acid procurement.

Peptide Therapeutics Proteolytic Stability D-Amino Acid

Purity Specifications for Reproducible Synthesis: Vendor-Guaranteed Minimum Purity

For reliable and reproducible peptide synthesis, high and consistently specified purity of the building block is essential. Leading vendors guarantee a minimum purity of ≥98% for Boc-D-tyrosine, verified by analytical methods such as HPLC and TLC . This specification is a benchmark for procurement and ensures minimal impact of impurities on coupling efficiency and final product purity.

Peptide Synthesis Quality Control Purity

High-Value Application Scenarios for Boc-D-tyrosine Supported by Quantitative Differentiation


Synthesis of Protease-Resistant Peptide Therapeutics

Procurement is justified for projects focused on developing therapeutic peptides with extended in vivo half-lives. The evidence that D-amino acids confer resistance to proteolytic degradation makes Boc-D-tyrosine a critical reagent for introducing such stability. Substitution with Boc-L-tyrosine would fail to achieve this essential property . This is a key strategy in designing long-acting peptide drugs for metabolic, oncological, and inflammatory diseases .

Construction of Chirally Pure Peptidomimetics and GPCR Ligands

This compound is essential for any research program where the precise three-dimensional orientation of the peptide is required, such as in the development of G protein-coupled receptor (GPCR) ligands . The quantitative data on specific rotation confirms the D-stereochemistry necessary for achieving the desired bioactive conformation, which the L-enantiomer cannot replicate. This enables the exploration of novel biological interactions and the fine-tuning of receptor selectivity.

Boc-SPPS Workflows Requiring Acid-Labile Amino Protection

This scenario applies to laboratories and CDMOs already committed to a Boc-based solid-phase peptide synthesis (SPPS) strategy. The evidence clearly shows that Boc-D-tyrosine is the designated reagent for this chemistry, while the Fmoc-analog is fundamentally incompatible due to its orthogonal deprotection requirements . Procuring Boc-D-tyrosine ensures compatibility with established Boc-resins, side-chain protection schemes (e.g., Bzl), and HF cleavage protocols, preventing costly workflow redesign and failed syntheses.

Pharmaceutical R&D and API Intermediate Synthesis

Boc-D-tyrosine is a crucial intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), including the heart failure drug sacubitril . The high purity specifications (≥98%) and defined chiral identity of the commercial product are mandatory for maintaining the yield and stereochemical integrity of the final drug substance. Procuring a high-quality, well-characterized building block like Boc-D-tyrosine is a prerequisite for a robust and scalable manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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